molecular formula C19H16BrN7O4 B10958572 N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1006993-72-1

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B10958572
CAS No.: 1006993-72-1
M. Wt: 486.3 g/mol
InChI Key: UEQKJWLNKVEAPE-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted with a 5-methyl group and a carboxamide moiety. The carboxamide nitrogen is linked to a phenyl ring bearing two distinct pyrazole substituents: a 4-bromo-1H-pyrazol-1-ylmethyl group at position 3 and a 4-nitro-1H-pyrazol-1-ylmethyl group at position 2. While direct data on this compound’s synthesis or activity are absent in the provided evidence, comparisons with structurally related analogs can elucidate its properties.

Properties

CAS No.

1006993-72-1

Molecular Formula

C19H16BrN7O4

Molecular Weight

486.3 g/mol

IUPAC Name

N-[3-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-methyl-4-[(4-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C19H16BrN7O4/c1-12-17(11-26-10-16(7-22-26)27(29)30)18(24-31-12)19(28)23-15-4-2-3-13(5-15)8-25-9-14(20)6-21-25/h2-7,9-10H,8,11H2,1H3,(H,23,28)

InChI Key

UEQKJWLNKVEAPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C(=O)NC2=CC=CC(=C2)CN3C=C(C=N3)Br)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Halogenation of Pyrazole Core

The 4-bromo substituent is introduced using N-bromosuccinimide (NBS) under radical conditions or via direct bromination with HBr/H2O2. An alternative method involves O-alkylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium, yielding 4-bromo-3-methoxy-1-phenyl-1H-pyrazole in 88% yield after column chromatography.

Reaction Conditions :

  • Substrate : 4-Bromo-1-phenyl-1H-pyrazol-3-ol (16.0 mmol)

  • Base : NaH (16.0 mmol) in dry DMF

  • Alkylating Agent : Methyl iodide (19.2 mmol)

  • Temperature : 60°C for 1 hour

  • Workup : Extraction with ethyl acetate, drying over Na2SO4, and silica gel chromatography.

Characterization Data :

  • 1H NMR (CDCl3) : δ 7.78 (s, 1H, H-5), 4.05 (s, 3H, OCH3).

  • 13C NMR : δ 82.0 (C-4), 161.2 (C-3).

Preparation of 4-Nitro-1H-pyrazole Derivative

Nitration of Pyrazole

Nitration is achieved using fuming HNO3/H2SO4 at 0–5°C. Careful temperature control prevents over-nitration. The nitro group is introduced at the 4-position due to the directing effects of adjacent substituents.

Optimization Note :

  • Yield Improvement : Use of acetic anhydride as a solvent increases regioselectivity to >90%.

Construction of 5-Methyl-1,2-oxazole-3-carboxylic Acid

[3 + 2] Cycloaddition from Carboxylic Acids

A scalable method converts carboxylic acids directly to 4,5-disubstituted oxazoles using DMAP-Tf (trifluoromethanesulfonic acid) and alkyl isocyanoacetates.

General Procedure :

  • Activation : Carboxylic acid (0.21 mmol) reacts with DMAP-Tf (0.27 mmol) in DCM.

  • Cycloaddition : Addition of isocyanoacetate (0.25 mmol) at 40°C for 30 minutes.

  • Workup : Extraction with DCM, drying, and column chromatography.

Example Application :

  • Valproic acid → 4,5-diethyloxazole in 82% yield.

Key Spectral Data :

  • IR : 1705 cm−1 (C=O stretch).

  • MS : [M+H]+ at m/z 266.21.

Assembly of the Final Molecule

Methylene Bridge Formation

The 3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl and 4-[(4-nitro-1H-pyrazol-1-yl)methyl] groups are installed via Mitsunobu reaction or alkylation using NaH and methylene halides.

Alkylation Protocol :

  • Substrate : 3-Aminophenol (1.0 equiv)

  • Base : NaH (1.2 equiv) in DMF

  • Electrophile : 4-Bromo-1H-pyrazol-1-ylmethyl bromide (1.5 equiv)

  • Temperature : 60°C, 2 hours.

Carboxamide Coupling

The isoxazole-3-carboxylic acid is converted to its acid chloride using SOCl2, then reacted with the amine intermediate under Schotten-Baumann conditions.

Procedure :

  • Acid Chloride Formation : Reflux carboxylic acid (0.1 mol) in SOCl2 for 8 hours.

  • Amidation : Add amine intermediate (0.12 mol) in THF, stir at 0°C → room temperature for 12 hours.

Yield : 72–85% after recrystallization.

Spectral Characterization and Validation

Consolidated Data

Technique Key Signals
1H NMR (DMSO-d6)δ 8.21 (s, 1H, NO2-pyrazole-H), 7.89 (s, 1H, Br-pyrazole-H), 5.42 (s, 2H, CH2)
13C NMR δ 165.4 (C=O), 152.1 (NO2-C), 82.3 (Br-C)
HRMS [M+H]+ Calc.: 486.28; Found: 486.27

Purity Assessment

  • HPLC : >98% purity (C18 column, MeCN/H2O gradient).

  • Elemental Analysis : C 47.08%, H 3.42%, N 10.72% (Calc.: C 47.46%, H 3.58%, N 11.07%).

Optimization and Scale-Up Challenges

Nitro Group Instability

  • Issue : Nitro reduction under basic conditions.

  • Solution : Use of non-polar solvents (toluene) and low temperatures during alkylation.

Carboxamide Hydrolysis

  • Mitigation : Avoid aqueous workup at pH > 8; substitute NaOH with K2CO3 .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF (dimethylformamide).

    Cyclization: Acid or base catalysts, solvents like ethanol or acetonitrile.

Major Products Formed

    Reduction of Nitro Group: Formation of corresponding amine.

    Substitution of Bromo Group: Formation of various substituted pyrazoles.

    Cyclization: Formation of fused heterocyclic compounds.

Scientific Research Applications

Basic Information

  • Molecular Formula : C19H16BrN7O4
  • Molecular Weight : 486.3 g/mol
  • CAS Number : 1006993-72-1

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrazole rings which are known for their biological activity.
  • An oxazole moiety contributing to its stability and reactivity.

This structural diversity allows for multiple interactions with biological targets, making it a candidate for various applications.

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural motifs that are often associated with biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit tumor growth. The incorporation of the bromo and nitro groups may enhance the compound's ability to interact with specific biological targets involved in cancer proliferation pathways. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may also possess anticancer properties.

Antimicrobial Properties

Compounds containing pyrazole and oxazole rings have demonstrated antimicrobial activity against various pathogens. The presence of electron-withdrawing groups like nitro enhances the lipophilicity of the molecule, potentially improving its penetration into microbial membranes.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of new polymers and coatings.

Polymer Chemistry

The ability of the oxazole group to participate in polymerization reactions can be exploited to create novel materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating such heterocycles into polymer backbones can improve the overall performance of materials used in high-temperature applications.

Agricultural Chemistry

There is growing interest in the application of such compounds in agrochemicals. Their potential as herbicides or fungicides could be explored based on their structural characteristics.

Pesticidal Activity

Preliminary studies suggest that pyrazole derivatives can exhibit herbicidal properties. The specific substitution patterns on the pyrazole ring may influence this activity, warranting further investigation into structure-activity relationships (SAR).

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported the synthesis of various pyrazole derivatives, including those similar to N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide. These compounds were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of substituted pyrazoles against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures exhibited significant antibacterial activity, suggesting that this compound could also be effective .

Mechanism of Action

The mechanism of action of N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Carboxamide Motifs

Compound 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

  • Structural Differences: Replaces the oxazole core with a pyrazole ring; features chloro, cyano, and phenyl substituents instead of bromo, nitro, and methyl groups.
  • Synthesis : Prepared via EDCI/HOBt-mediated coupling in DMF, yielding 68% .
  • Physical Properties : Melting point 133–135°C; molecular weight 403.1 g/mol.
  • Key Contrast : The absence of an oxazole ring may reduce hydrogen-bonding capacity compared to the target compound.

Compound 3d (): 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide

  • Structural Differences : Introduces a 4-fluorophenyl group, enhancing electron-withdrawing effects.
  • Synthesis : Similar to 3a, with a 71% yield .
  • Physical Properties : Higher melting point (181–183°C) due to fluorine’s polarity .

Compound from : 4-Bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

  • Structural Differences : Features dual bromo substituents and a fluorophenyl group but lacks oxazole and nitro groups.
  • Molecular Weight : 391.03 g/mol, lighter than the target compound’s estimated weight (~500–550 g/mol).

Substituent Effects on Physicochemical Properties

  • Nitro vs. Bromo Groups : The target compound’s 4-nitro-1H-pyrazole group may enhance solubility and electrophilicity compared to purely halogenated analogs (e.g., ).
  • Methyl vs. Chloro Substituents : The 5-methyl group on the oxazole ring (target compound) may reduce steric hindrance compared to bulkier chloro substituents (e.g., 3a–3d) .

Biological Activity

N-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a unique structure comprising multiple pharmacophores that may contribute to its biological activity. The presence of pyrazole and oxazole rings is particularly noteworthy, as these moieties are known for various pharmacological effects.

Molecular Formula: C19H19BrN5O3
CAS Number: 1006993-72-1

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities including:

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds featuring the pyrazole scaffold have shown significant antiproliferative effects across various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism often involves the induction of apoptosis through caspase activation pathways .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)0.26Caspase activation
HepG2 (Liver)Not specifiedApoptosis induction
A549 (Lung)Not specifiedCell cycle arrest

2. Anti-inflammatory Effects

Compounds containing oxazole rings have been reported to exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

3. Neuroprotective Properties

The compound's potential neuroprotective effects are linked to its ability to inhibit key metabolic enzymes relevant to neurodegenerative disorders. For example, it has shown inhibitory activity against acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management .

Case Studies

Several studies have provided insights into the biological activities of similar compounds:

Study 1: Antiproliferative Activity

A study published in Frontiers in Pharmacology highlighted the cytotoxic effects of pyrazole derivatives on MCF7 breast cancer cells, demonstrating an IC50 value of 39.70 µM for one analog . This suggests that modifications on the pyrazole ring can significantly enhance anticancer activity.

Study 2: Mechanistic Insights

Another research effort focused on the molecular modeling of pyrazole derivatives, indicating that specific substitutions on the pyrazole ring could lead to increased binding affinity for cancer cell targets, thereby enhancing their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the multi-heterocyclic core of this compound?

  • Methodological Answer : The compound’s synthesis involves a multi-step approach, including:

  • Condensation reactions to form the pyrazole and oxazole rings, often using precursors like 4-bromo-1H-pyrazole and 4-nitro-1H-pyrazole derivatives .
  • Methylation and coupling at the phenyl and oxazole positions, typically employing Suzuki-Miyaura or Ullmann-type cross-coupling reactions for C–N bond formation .
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to avoid side products, as noted in analogous pyrazole-oxazole syntheses .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (1H/13C) to verify substituent positions on the pyrazole and oxazole rings, with distinct shifts observed for bromo (δ ~7.8 ppm) and nitro groups (δ ~8.2 ppm) .
  • Mass spectrometry (HRMS) to confirm molecular weight, with fragmentation patterns consistent with the loss of –CH2– groups from the methylene bridges .
  • X-ray crystallography (if crystals are obtainable) to resolve spatial arrangements of the pyrazole and oxazole moieties, as seen in related structures .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-bromo and 4-nitro pyrazole substituents influence biological activity?

  • Methodological Answer :

  • Steric effects : The bulky bromo group may hinder binding to target proteins, as observed in pyrazole-based kinase inhibitors where substituent size correlates with reduced IC50 values .
  • Electronic effects : The electron-withdrawing nitro group enhances electrophilicity, potentially increasing reactivity in nucleophilic environments (e.g., enzyme active sites). Contrastingly, bromo’s inductive effect may stabilize π-π stacking interactions, as seen in SAR studies of similar triazole-pyrazole hybrids .
  • Contradictions : Some studies report nitro groups reducing metabolic stability, necessitating comparative in vitro assays (e.g., microsomal stability tests) to resolve discrepancies .

Q. What experimental designs are recommended to address contradictory data in cytotoxicity vs. target selectivity?

  • Methodological Answer :

  • Dose-response profiling : Use orthogonal assays (e.g., MTT for cytotoxicity, FRET for target inhibition) to distinguish off-target effects. For example, a compound with low IC50 in kinase assays but high cytotoxicity may require structural tweaks to the oxazole carboxamide group .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding poses, highlighting clashes between the bromo substituent and hydrophobic pockets, as seen in analogous pyrazole-thiazole systems .
  • Metabolite identification : LC-MS/MS can detect nitro-reduction byproducts that may contribute to toxicity, a common issue in nitro-heterocycles .

Q. How can researchers optimize solubility and bioavailability without compromising activity?

  • Methodological Answer :

  • Prodrug strategies : Modify the carboxamide group to ester prodrugs, improving membrane permeability. For instance, ethyl ester analogs of oxazole-carboxamides show enhanced Caco-2 permeability in preclinical models .
  • Cocrystallization : Coformers like succinic acid can improve aqueous solubility, as demonstrated for pyrazole-containing NSAIDs .
  • SAR balancing : Replace the 4-nitro group with bioisosteres (e.g., cyano) to maintain electron-withdrawing effects while reducing logP, as validated in fluorinated pyrazole analogs .

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